molecular formula C18H8Br2N4O4S4 B12273645 4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole

4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole

Cat. No.: B12273645
M. Wt: 632.4 g/mol
InChI Key: CQRDDXBXVRFOAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed direct C-H arylation reaction, which allows for the formation of the desired compound through the coupling of brominated thiophene and benzothiadiazole units .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while redox reactions can produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole involves its ability to participate in electron transfer processes. The compound’s molecular structure allows for efficient charge separation and transport, making it effective in applications like organic photovoltaics and electrochromic devices. The brominated thiophene and benzothiadiazole units play a crucial role in modulating the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole stands out due to its brominated thiophene units, which enhance its reactivity and allow for further functionalization. This makes it a versatile compound for various applications in organic electronics and materials science .

Properties

Molecular Formula

C18H8Br2N4O4S4

Molecular Weight

632.4 g/mol

IUPAC Name

2,8-bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

InChI

InChI=1S/C18H8Br2N4O4S4/c19-17-13-11(25-1-3-27-13)15(29-17)5-7-9(23-31-21-7)6(10-8(5)22-32-24-10)16-12-14(18(20)30-16)28-4-2-26-12/h1-4H2

InChI Key

CQRDDXBXVRFOAL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC(=C2O1)C3=C4C(=C(C5=NSN=C35)C6=C7C(=C(S6)Br)OCCO7)N=S=N4)Br

Origin of Product

United States

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